methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate
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Overview
Description
Methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate is an organic compound with the molecular formula C9H9N3O2. It is a heterocyclic compound that contains both pyrazole and pyridine rings fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine core. The resulting intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
1H-Pyrazolo[4,3-d]pyrimidine: Contains a pyrimidine ring fused to a pyrazole ring, offering different chemical properties and applications.
Uniqueness
Methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 1-methylpyrazolo[4,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-4-10-8(9(13)14-2)6(7)5-11-12/h3-5H,1-2H3 |
InChI Key |
UJGXRUTZDMXMRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=C2)C(=O)OC |
Origin of Product |
United States |
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